molecular formula C64H72Cl3N9O24 B10823321 N-Demethylvancomycin (hydrochloride)

N-Demethylvancomycin (hydrochloride)

Cat. No.: B10823321
M. Wt: 1457.7 g/mol
InChI Key: KIWZUNMYMZEVBK-PJWQOMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Glycopeptide Antibiotic Derivative

N-Demethylvancomycin is a naturally occurring analogue of vancomycin (B549263), belonging to the glycopeptide antibiotic family. nih.gov These complex molecules are crucial in treating infections caused by Gram-positive bacteria. researchgate.net The defining structural difference between N-demethylvancomycin and vancomycin is the substitution of a methyl group on the N-terminal amino group of vancomycin with a hydrogen atom in N-demethylvancomycin. nih.gov This seemingly minor alteration has been the subject of considerable scientific interest, as modifications to the glycopeptide scaffold can significantly influence antibacterial activity and efficacy against resistant strains. nih.govacs.org

The glycopeptide antibiotics, including vancomycin and its derivatives, function by inhibiting the synthesis of the bacterial cell wall. nih.gov They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. nih.govmdpi.com Research into derivatives like N-demethylvancomycin is driven by the need to overcome emerging resistance mechanisms in bacteria, such as the alteration of this binding site to D-Ala-D-Lac, which reduces the binding affinity of vancomycin. nih.govmdpi.com

Studies have shown that N-demethylvancomycin exhibits a higher affinity for the bacterial cell wall analogue di-N-Ac-L-Lys-D-Ala-D-Ala and more potent antibiotic activity against Staphylococcus aureus compared to vancomycin. nih.gov This has led to further exploration of its derivatives, where various alkyl groups are attached to the N-demethylvancomycin core, to investigate structure-activity relationships. nih.govnih.gov For instance, the synthesis of N-alkyl and N,N'-dialkyl N-demethylvancomycins demonstrated that while N-demethylvancomycin itself has enhanced activity, the addition of longer alkyl chains can reduce this potency. nih.gov

Historical Research on Discovery and Isolation

N-Demethylvancomycin was first identified as a novel antibiotic produced by a strain of Nocardia orientalis, designated NRRL 15232. nih.gov This strain was isolated from a soil sample collected in Yucatan, Mexico. nih.gov The discovery, published in 1984, detailed the fermentation and taxonomic studies of the producing microorganism. nih.gov

The production of N-demethylvancomycin was found to be influenced by the composition of the fermentation medium. nih.gov Notably, the addition of orthophosphate significantly depressed the synthesis of the antibiotic. nih.gov Conversely, enriching the medium with putative precursors of the aglycone, such as tyrosine, p-hydroxyphenylglycine, p-hydroxyphenylglyoxylic acid, or leucine (B10760876), stimulated its biosynthesis. nih.gov A key observation during its initial production was that, unlike some other glycopeptide antibiotics, very little of the synthesized N-demethylvancomycin remained bound to the cells of the Nocardia orientalis culture. nih.gov

The isolation and characterization of N-demethylvancomycin marked an important step in understanding the diversity of naturally produced glycopeptide antibiotics and provided a new scaffold for semisynthetic modifications aimed at improving antibacterial efficacy.

Properties

Molecular Formula

C64H72Cl3N9O24

Molecular Weight

1457.7 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

InChI

InChI=1S/C64H71Cl2N9O24.ClH/c1-4-5-32(67)56(86)74-47-49(81)24-7-10-36(30(65)13-24)95-38-15-26-16-39(53(38)99-63-54(52(84)51(83)40(21-76)97-63)98-42-20-64(3,69)55(85)22(2)94-42)96-37-11-8-25(14-31(37)66)50(82)48-61(91)73-46(62(92)93)29-17-27(77)18-35(79)43(29)28-12-23(6-9-34(28)78)44(58(88)75-48)72-59(89)45(26)71-57(87)33(19-41(68)80)70-60(47)90;/h6-18,22,32-33,40,42,44-52,54-55,63,76-79,81-85H,4-5,19-21,67,69H2,1-3H3,(H2,68,80)(H,70,90)(H,71,87)(H,72,89)(H,73,91)(H,74,86)(H,75,88)(H,92,93);1H/t22-,32+,33-,40+,42-,44+,45+,46-,47+,48-,49+,50+,51+,52-,54+,55+,63-,64-;/m0./s1

InChI Key

KIWZUNMYMZEVBK-PJWQOMLFSA-N

Isomeric SMILES

CCC[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N.Cl

Canonical SMILES

CCCC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N.Cl

Origin of Product

United States

Biosynthesis and Natural Production Methodologies

Producing Microorganisms and Strain Characterization

A notable producer of N-demethylvancomycin is a strain of Nocardia orientalis, designated NRRL 15232, which was isolated from a soil sample in Yucatan, Mexico. nih.gov Taxonomic studies confirmed this microorganism's identity. nih.gov Unlike some other glycopeptide antibiotics, the N-demethylvancomycin synthesized by this strain is almost entirely secreted into the fermentation medium rather than remaining bound to the microbial cells. nih.gov Nocardia species are known for their potential to produce a diverse array of antimicrobial secondary metabolites. researchgate.net

Amycolatopsis orientalis (formerly known as Streptomyces orientalis and Nocardia orientalis) is the primary industrial producer of vancomycin (B549263). mdpi.commdpi.comresearchgate.net This Gram-positive filamentous actinomycete also naturally produces N-demethylvancomycin as a vancomycin derivative. mdpi.comnih.gov The biosynthesis of vancomycin in A. orientalis is a complex process involving a large biosynthetic gene cluster (BGC) that encodes for the assembly of the heptapeptide (B1575542) core and subsequent modifications. nih.govyoutube.com The final step in vancomycin biosynthesis is the N-methylation of the N-terminal leucine (B10760876) residue, a reaction catalyzed by a specific methyltransferase. nih.govyoutube.com N-demethylvancomycin is the substrate for this final methylation step.

Fermentation Processes and Optimization Studies

The production of N-demethylvancomycin can be significantly influenced by the composition of the fermentation medium.

The concentration of inorganic phosphate (B84403) in the fermentation medium has a pronounced effect on the biosynthesis of N-demethylvancomycin. Studies have shown that the addition of orthophosphate to the culture medium markedly depresses the production of the antibiotic. nih.govnih.gov This phenomenon of phosphate repression is common in the biosynthesis of many secondary metabolites, where high phosphate concentrations can inhibit the expression of biosynthetic gene clusters. nih.gov It is suggested that secondary metabolite production is triggered when phosphate levels are depleted, signaling a slowdown in primary growth. nih.gov

The biosynthesis of the vancomycin group of antibiotics relies on several amino acid precursors. The heptapeptide core of vancomycin is assembled from these building blocks by a non-ribosomal peptide synthetase (NRPS) machinery. researchgate.netnih.gov Enrichment of the fermentation medium with specific putative precursors has been shown to stimulate the biosynthesis of N-demethylvancomycin. nih.gov

Key precursors include:

Tyrosine and p-Hydroxyphenylglycine (Hpg): These are crucial for forming the rigid, cross-linked structure of the glycopeptide core. nih.govcapes.gov.brnih.gov

Leucine: This amino acid forms the N-terminal residue of the heptapeptide, which is the site of the final N-methylation step to form vancomycin. nih.govnih.gov

PrecursorRole in BiosynthesisEffect of Enrichment
Tyrosine A primary building block for the heptapeptide backbone, specifically for the formation of β-hydroxytyrosine (Bht) and 3,5-dihydroxyphenylglycine (Dpg) residues. researchgate.netnih.govStimulates biosynthesis. nih.gov
p-Hydroxyphenylglycine (Hpg) A non-proteinogenic amino acid that is a key component of the heptapeptide core and a site for glycosylation. nih.govnih.govcapes.gov.brStimulates biosynthesis. nih.gov
Leucine The N-terminal amino acid of the heptapeptide backbone. nih.govnih.govStimulates biosynthesis. nih.gov

Genetic Engineering Approaches for Modified Biosynthesis

Advances in genetic engineering have provided powerful tools to manipulate the biosynthetic pathways of antibiotics, including vancomycin and its analogues. These techniques allow for the targeted modification of producing strains to enhance the yield of desired compounds like N-demethylvancomycin.

One primary strategy involves the targeted inactivation or deletion of the gene responsible for the final N-methylation step in vancomycin biosynthesis. The enzyme responsible for this step is a methyltransferase encoded within the vancomycin biosynthetic gene cluster. nih.gov By knocking out this methyltransferase gene, the biosynthetic pathway is halted at the N-demethylvancomycin stage, leading to its accumulation.

CRISPR-Cas9 and other gene-editing technologies have been successfully employed in Amycolatopsis species to modify their genomes. acs.orgfrontiersin.orgnih.gov For instance, the deletion of large gene clusters that compete for the same precursors as the vancomycin pathway has been shown to increase vancomycin production by 30-40%, a strategy that could similarly enhance N-demethylvancomycin yield in a methyltransferase-knockout strain. frontiersin.orgnih.gov These genetic manipulation tools offer a promising avenue for the rational design of strains that overproduce N-demethylvancomycin.

Elucidation of Biosynthetic Pathways for Glycopeptide Precursors

The core of N-demethylvancomycin, like other vancomycin-group antibiotics, is a heptapeptide backbone. This peptide is not synthesized by ribosomes, but by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs). microbiologyresearch.orgwikipedia.org These NRPSs are organized in a modular fashion, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. wikipedia.orgnih.gov

The biosynthetic gene clusters for glycopeptide antibiotics, such as the one for balhimycin (B1255283) (which shares the same heptapeptide aglycon as vancomycin), provide the genetic blueprint for this assembly line. microbiologyresearch.org Research into these clusters has identified the specific genes encoding the NRPS modules and the enzymes responsible for producing the unusual, non-proteinogenic amino acids that constitute the backbone. microbiologyresearch.orgnih.govwikipedia.org

The heptapeptide precursor of vancomycin-type antibiotics is assembled by a multi-enzyme NRPS complex. microbiologyresearch.orgnih.gov This complex is typically encoded by several large genes, such as bpsA, bpsB, and bpsC in the balhimycin cluster. microbiologyresearch.org These genes code for a total of seven modules, each dedicated to one of the seven amino acids of the core peptide. An additional NRPS-like module, encoded by a gene like bpsD, is often involved in the biosynthesis of one of the non-proteinogenic amino acid precursors, such as β-hydroxytyrosine (Bht). microbiologyresearch.orgnih.gov

The amino acids incorporated into the vancomycin precursor backbone include both standard and non-standard residues: N-methyl-D-leucine, D-chloro-β-hydroxytyrosine, L-asparagine, D-4-hydroxyphenylglycine (Hpg), and L-3,5-dihydroxyphenylglycine (Dpg). microbiologyresearch.orgnih.gov The specificity of the adenylation (A) domains within each NRPS module determines which amino acid is selected. microbiologyresearch.org For instance, biochemical assays have confirmed that modules 4 and 5 specifically activate L-4-hydroxyphenylglycine, and module 7 activates L-3,5-dihydroxyphenylglycine, matching the sequence of the peptide backbone. microbiologyresearch.org

Following the assembly of the linear heptapeptide on the NRPS scaffold, a series of crucial tailoring reactions occur. Key to the structure and activity of glycopeptides are the oxidative cross-linking reactions that create the characteristic rigid, pocket-like structure. nih.gov This is accomplished by a cascade of cytochrome P450 monooxygenases, encoded by genes like oxyA, oxyB, and oxyC in related glycopeptide clusters. nih.gov These enzymes catalyze the formation of the biaryl and biaryl ether linkages between the aromatic side chains of the amino acid residues while the peptide is still tethered to the NRPS complex. nih.govnih.gov This precise oxidative cyclization is fundamental to creating the aglycon core that defines this class of antibiotics.

Table 1: Key Genes and Enzymes in Glycopeptide Precursor Biosynthesis

GeneEnzyme ProductFunction in Precursor Synthesis
bpsANon-ribosomal Peptide Synthetase (Modules 1-3)Incorporates the first three amino acids of the heptapeptide chain. microbiologyresearch.orgnih.gov
bpsBNon-ribosomal Peptide Synthetase (Modules 4-6)Incorporates amino acids 4 through 6 of the heptapeptide chain. microbiologyresearch.orgnih.gov
bpsCNon-ribosomal Peptide Synthetase (Module 7)Incorporates the final (seventh) amino acid of the heptapeptide chain. microbiologyresearch.orgnih.gov
bpsDNon-ribosomal Peptide Synthetase-like enzymeInvolved in the biosynthesis of the non-proteinogenic amino acid β-hydroxytyrosine (Bht). microbiologyresearch.orgnih.gov
oxyA/B/CCytochrome P450 MonooxygenasesCatalyze the oxidative cross-linking of aromatic side chains to form the rigid aglycon core. nih.gov

Chemical Synthesis and Derivatization Strategies

Total and Semisynthetic Approaches

The synthesis of N-demethylvancomycin and its parent compound, vancomycin (B549263), represents a significant challenge in organic chemistry due to its structural complexity, which includes a heptapeptide (B1575542) backbone, multiple stereocenters, and constrained macrocyclic ring systems. nih.govresearchgate.net

Total Synthesis: The total synthesis of the vancomycin aglycon (the core peptide structure without the sugar moieties) has been a landmark achievement, accomplished by several research groups. A next-generation total synthesis has been detailed that constructs the vancomycin aglycon in a 17-step longest linear sequence from its constituent amino acid subunits. nih.govresearchgate.net This approach allows for the kinetically-controlled diastereoselective introduction of the three atropisomers, which are key elements of its three-dimensional structure. nih.govresearchgate.net Highlights of modern synthetic routes include:

Atroposelective Suzuki Coupling: A ligand-controlled, one-pot Miyaura borylation-Suzuki coupling sequence is used to create the AB biaryl axis with high diastereoselectivity (>20:1 dr). nih.govresearchgate.net

Rapid Macrolactamization: Formation of the AB ring system is achieved through a nearly instantaneous and scalable macrolactamization that minimizes epimerization. nih.govresearchgate.net

Room-Temperature SNAr Cyclizations: The CD and DE ring systems are closed sequentially via intramolecular SNAr reactions at room temperature, a process aided by the preorganization of the structure by the existing AB ring system. nih.govresearchgate.net

Once the aglycon is synthesized, the sugar moieties can be attached. A highly efficient method involves a protecting-group-free, two-step enzymatic glycosylation, leading to a 19-step total synthesis of vancomycin. nih.govresearchgate.net This synthetic accessibility paves the way for creating analogs with modifications in the binding pocket to address antibiotic resistance. nih.gov

Semisynthetic Approaches: Despite the elegance of total synthesis, semisynthetic methods are the predominant approach for producing vancomycin analogs. mdpi.com These strategies leverage the complex molecular framework produced through microbial fermentation and apply selective chemical modifications to specific sites on the molecule. mdpi.com The primary sites for modification on the vancomycin scaffold are the N-terminus (Vn), the C-terminus (Vc), the vancosamine (B1196374) sugar (Vv), and the resorcinol moiety (Vr). researchgate.net

Semisynthesis offers significant advantages in terms of efficiency and scalability, enabling the generation of diverse libraries of derivatives. mdpi.com For modifications at the N-terminus, the process often begins with vancomycin itself. The N-methyl group of the terminal D-leucine residue is removed to yield N-demethylvancomycin, which possesses a secondary amine that serves as a handle for further derivatization.

Directed Derivatization at Specific Molecular Sites

The N-terminus of vancomycin, which contains an N-methyl-D-leucine residue, is a primary target for chemical modification. The secondary amine of N-demethylvancomycin is a key functional group for introducing a wide array of substituents to create novel analogs. mdpi.comnih.govacs.orgrsc.org These modifications are strategically designed to enhance interactions with bacterial targets or to introduce new mechanisms of action. mdpi.com

Solid-phase peptide synthesis (SPPS) offers a powerful and rapid methodology for synthesizing and modifying peptides and complex molecules like vancomycin analogs. semanticscholar.org In this approach, the molecule is anchored to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.

A key strategy involves the development of novel linkers, such as a selenium safety-catch linker, to facilitate the solid-phase semisynthesis of vancomycin and its libraries. nih.gov This technology has been successfully applied to generate libraries of vancomycin analogs with potent activity against vancomycin-resistant bacteria. nih.gov The synthesis of vancomycin mimics has also been achieved using solid-phase techniques, often involving an on-bead SNAr cyclization as a key step to form the characteristic macrocycles. uu.nlresearchgate.net

Solution-phase synthesis remains a vital technique for the modification of N-demethylvancomycin, particularly for specific, targeted derivatizations rather than large library generation. This method was used in the synthesis of a series of N-terminus alkylated vancomycin derivatives, including those containing quaternary trimethylammonium salts. nih.govacs.orgacs.org The synthesis is typically carried out in a suitable solvent system, such as a mixture of DMF and DMSO. acs.org Purification of the final products is generally achieved through precipitation followed by reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org For example, coupling the amino group of vancomycin with various cationic moieties has been performed in solution to generate novel derivatives. acs.org

The synthesis of complex molecules like vancomycin analogs requires precise control over reactive functional groups. Chemoselective protection strategies are essential to ensure that modifications occur only at the desired site. Protecting groups are temporarily installed on reactive moieties to prevent unwanted side reactions during subsequent synthetic steps.

In the context of N-terminus modifications, particularly when building upon the peptide backbone using SPPS, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used. Research has focused on synthesizing the constituent amino acids of the vancomycin backbone in their Fmoc-protected form. semanticscholar.org This allows for their direct use in SPPS, where the Fmoc group can be selectively removed under mild basic conditions to liberate the amine for coupling with the next amino acid or another modifying group. semanticscholar.org This approach ensures a concise and less demanding chemical process for generating novel analogs. semanticscholar.org

Protecting GroupTarget Functional GroupCleavage ConditionApplication Context
Fmoc α-amineMild base (e.g., piperidine)Solid-Phase Peptide Synthesis (SPPS) of vancomycin analogs semanticscholar.org
Boc AmineAcid (e.g., TFA)Solution-phase synthesis and protection of amino acid subunits nih.govnih.gov
Cbz AmineHydrogenolysisProtection of N-terminus free amine during total synthesis nih.gov
TBS HydroxylFluoride source (e.g., KF, TBAF)Global protection of hydroxyl groups in the aglycon nih.govnih.gov

A prominent strategy for modifying N-demethylvancomycin is the introduction of alkyl groups at the N-terminal secondary amine. This modification has been shown to significantly influence the biological activity of the resulting compounds.

Reductive Alkylation: A common and efficient method for this transformation is reductive alkylation. Over eighty different N-alkyl vancomycin derivatives have been synthesized by reacting vancomycin (or its demethylated precursor) with a range of aldehydes in the presence of a reducing agent. nih.gov This reaction introduces a single alkyl group onto the nitrogen atom. The resulting N-alkyl vancomycins have demonstrated greater antibacterial activity than both the parent antibiotic and the corresponding N-acyl derivatives. nih.gov

Synthesis of Quaternary Ammonium Salts: Further modification can lead to the formation of N,N'-dialkyl or quaternary ammonium derivatives. A series of vancomycin derivatives alkylated at the N-terminus have been synthesized to include quaternary trimethylammonium salts, either directly at the terminal amine or attached via a spacer. nih.govacs.orgacs.org These modifications are generally well-tolerated in terms of their ability to bind to the target peptide (d-Ala-d-Ala), causing only slight decreases in ligand binding affinity. nih.govacs.org

N-Terminus ModificationSynthetic MethodPrecursorKey Finding
N-alkylReductive alkylation with aldehydesN-DemethylvancomycinGreater antibacterial activity than vancomycin nih.gov
N-trimethylammonium saltAlkylationN-DemethylvancomycinModification is well-tolerated for ligand binding nih.govacs.orgacs.org

Vancosamine Moiety Modifications

The vancosamine sugar, attached to the resorcinol ring of the heptapeptide core, contains a primary amine that is a common target for derivatization. researchgate.net Modifications at this site are a key strategy in the development of second-generation glycopeptides. researchgate.net

Research has demonstrated that attaching bulky, hydrophobic groups to the vancosamine amine can significantly impact the compound's biological profile. In one study, a series of twenty-five N-Demethylvancomycin derivatives were synthesized on a solid support to explore the effects of such modifications. nih.gov The findings indicated that the introduction of a bulky hydrophobic substituent on the vancosamine moiety can enhance antibacterial activity against certain resistant bacterial strains. nih.gov These substituents can include complex aromatic systems or branched alkyl chains that increase the molecule's affinity for bacterial membranes.

Table 3: Examples of Bulky Hydrophobic Substituents on the Vancosamine Moiety

Substituent Class Example Group Synthetic Approach
Arylalkyl 4-Phenylbenzyl Reductive amination with corresponding aldehyde
Biphenyl (4-Chlorobiphenyl)methyl Reductive amination or alkylation
Long-chain Alkyl N-(6-phenylheptyl) Reductive amination with corresponding aldehyde

Appending lipophilic (fat-loving) groups to the vancosamine amine is a well-established strategy to create lipoglycopeptides. researchgate.net This modification enhances the molecule's interaction with the bacterial cell membrane, which can lead to improved potency. researchgate.netresearchgate.net The synthesis typically involves either acylation of the vancosamine amine with a long-chain fatty acid or reductive amination with a lipophilic aldehyde. The use of N-hydroxysuccinimide (NHS) esters of carboxylic acids is a common method to form a stable amide linkage with the vancosamine amine. researchgate.net

Table 4: Appending Lipophilic Groups to the Vancosamine Moiety

Lipophilic Group Example Structure Typical Synthetic Method
n-Alkyl Acyl Decanoyl (C10) Acylation with decanoyl chloride or an active ester
n-Alkyl Decyl (C10) Reductive amination with decanal

Aglycone Core Modifications

The aglycone is the core peptide structure of N-Demethylvancomycin, devoid of its carbohydrate units (vancosamine and glucose). Modifications to this core require the initial removal of these sugars.

Deglycosylation is the process of cleaving the glycosidic bonds that link the sugar moieties to the peptide backbone. A common chemical method to achieve this is acidic hydrolysis. nih.gov This procedure typically involves treating the glycopeptide with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), at elevated temperatures. nih.gov The reaction conditions must be carefully controlled to cleave the sugar linkages without significantly degrading the peptide core. This process yields the N-Demethylvancomycin aglycone, which can then be used as a scaffold for further synthetic modifications. researchgate.net Enzymatic methods, using glycosidases like PNGase, offer a milder alternative for deglycosylation under specific circumstances. nih.govnih.gov

Table 5: Deglycosylation of N-Demethylvancomycin via Acidic Hydrolysis

Starting Material Methodology Reagents Product
N-Demethylvancomycin (hydrochloride) Acidic Hydrolysis Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), Heat N-Demethylvancomycin aglycone

Dimerization Strategies and Linker Chemistry

Dimerization is a key strategy to enhance the antibacterial potency of vancomycin, particularly against resistant strains. The rationale is that a dimeric molecule can bind simultaneously to two peptidoglycan precursors on the bacterial cell wall, leading to a significant increase in binding affinity through a chelate effect. nih.gov This cooperative binding can overcome the reduced affinity for the altered D-Ala-D-Lac targets present in vancomycin-resistant enterococci (VRE). nih.gov Various chemical ligation methods have been developed to covalently link two vancomycin monomers.

One of the established methods for dimerizing vancomycin derivatives is through the formation of a disulfide bond. nih.gov This approach involves introducing thiol-containing moieties onto the vancomycin scaffold, which can then be oxidized to form a disulfide-linked dimer. nih.govacs.org Studies have shown that vancomycin derivatives containing disulfide bonds, often in conjunction with lipophilic carbon chains, exhibit enhanced activities against vancomycin-intermediate S. aureus (VISA) and VRE (VanA and VanB types). nih.govacs.org For instance, derivatives with C6 and C11 carbon chains connected to a disulfide linker displayed 16- to 128-fold enhanced activities for these resistant strains compared to the parent vancomycin. acs.org The formation of these dimers can sometimes occur in situ from derivatives containing a free thiol group, which may contribute to their enhanced efficacy. nih.govacs.org

Table 3: Dimerization via Disulfide Formation

Derivative TypeKey Structural FeatureObserved Activity EnhancementReference
Disulfide-linked dimersMonomers linked by -(CH₂)n-S-S-(CH₂)n- tether.Potent activity against vancomycin-susceptible and -resistant bacteria. nih.gov
Disulfide derivatives with lipophilic chainsC6 and C11 chains connected to the disulfide linker.16- to 128-fold increased activity against VISA, VanA, and VanB strains. nih.govacs.org
Derivatives with free thiol groupsPotential for in-situ dimerization.Effective against vancomycin-resistant strains. nih.govacs.org

Olefin metathesis is another powerful covalent ligation strategy used to synthesize vancomycin dimers. nih.gov This reaction involves the redistribution of alkene fragments between two vancomycin monomers that have been functionalized with terminal olefins, typically catalyzed by a ruthenium-based catalyst like the Grubbs catalyst. nih.govwikipedia.org The result is a stable carbon-carbon double bond linker, such as -(CH₂)n-CH=CH-(CH₂)n-, connecting the two antibiotic units. researchgate.net This method was successfully employed to generate libraries of vancomycin dimers for screening, leading to the identification of compounds with high potency against both vancomycin-susceptible and, significantly, vancomycin-resistant bacteria. nih.gov

Table 4: Dimerization via Olefin Metathesis

Linker TypeReactionSignificanceReference
Alkene bridge (e.g., -(CH₂)n-CH=CH-(CH₂)n-)Ruthenium-catalyzed olefin metathesis.Creates a stable C=C bond, enabling the synthesis of diverse dimer libraries. nih.govresearchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been extensively used to create vancomycin dimers. nih.gov This method offers high efficiency, selectivity, and purity in linking two vancomycin monomers that have been functionalized with an azide and a terminal alkyne, respectively. nih.gov The resulting 1,2,3-triazole ring serves as a robust and stable linker. This approach has been used to synthesize dimers with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and VRE. nih.gov A notable application is the synthesis of "shapeshifting" vancomycin dimers, where the triazole linkers connect the antibiotic units to a fluxional bullvalene core. pnas.orgnih.gov These dynamic dimers show potent activity against a range of resistant bacteria, including VRE and vancomycin-resistant S. aureus (VRSA). pnas.orgnih.gov

Table 5: Dimerization via Triazole Formation

ReactionLinker TypeKey AdvantageExample ApplicationReference
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)1,2,3-triazoleHighly efficient, selective, and biocompatible reaction conditions.Synthesis of dimers with potent activity against MRSA and VRE. nih.gov
Click ChemistryTriazole-linked bullvalene coreCreates "shapeshifting" dimers with a dynamic covalent structure.Potent activity against VRE, MRSA, and VRSA. pnas.orgnih.gov

Table 6: Effect of Linker Length on Dimer Activity

Dimer TypeLinker CharacteristicFindingReference
Disulfide and Olefin-bridged dimersTether lengthAntibacterial activity is strongly dependent on linker length. researchgate.net
Vancosamine-linked dimersOptimal tether lengthAn optimal length of 16-18 atoms between the vancosamine nitrogens showed the highest potency against VRE. researchgate.net
Vancomycin-polycationic peptide conjugatesLinker structureThe linker moiety influences both antimicrobial activity and pharmacokinetic behavior. mdpi.comnih.gov

Target-Accelerated Combinatorial Synthesis

Target-accelerated combinatorial synthesis is a powerful strategy that utilizes the molecular recognition between a biologically relevant target and potential ligands to promote the formation of the most potent inhibitors from a library of building blocks. In the context of glycopeptide antibiotics, the bacterial cell wall precursor, specifically the D-Ala-D-Ala terminus of peptidoglycan precursors, serves as the target.

While much of the foundational research on this technique has been conducted with vancomycin, the principles are directly applicable to N-Demethylvancomycin. The core concept involves the target molecule templating the assembly of building blocks that have an affinity for it, thereby accelerating the chemical ligation of the most effective combinations. nih.gov For vancomycin and its analogues, this approach has been successfully used to generate libraries of dimers, with the bacterial cell wall target catalyzing the formation of the most potent dimeric structures. nih.govnih.gov

This strategy often involves two key ligation methods: disulfide bond formation and olefin metathesis, which have been employed to create libraries of vancomycin dimers. nih.gov In these libraries, different vancomycin monomers are equipped with reactive tethers. In the presence of the target, Ac₂-L-Lys-D-Ala-D-Ala, the monomers that bind optimally to the target are brought into close proximity, accelerating their dimerization. nih.gov Screening of these libraries has led to the discovery of highly potent antibiotics effective against vancomycin-resistant bacteria. nih.gov

The application of this methodology to N-Demethylvancomycin would involve the generation of a combinatorial library of N-Demethylvancomycin monomers with varying linkers. The presence of the bacterial cell wall target would then guide the formation of the most effective dimeric N-Demethylvancomycin compounds. This approach holds significant promise for the discovery of novel N-Demethylvancomycin derivatives with enhanced activity against resistant pathogens.

Table 1: Ligation Chemistries in Target-Accelerated Combinatorial Synthesis of Glycopeptide Dimers

Ligation MethodDescriptionKey Features
Disulfide Formation Formation of a disulfide bridge (-S-S-) between two monomer units.Reversible ligation, allowing for dynamic combinatorial libraries.
Olefin Metathesis Carbon-carbon double bond formation between two olefin-containing monomers.Forms a stable C=C bond, leading to irreversible dimerization.

Regioselectivity in Chemical Modification Reactions

Regioselectivity in the chemical modification of N-Demethylvancomycin is crucial for the rational design of new derivatives with improved pharmacological properties. The complex structure of N-Demethylvancomycin offers several potential sites for chemical modification, including the carboxyl group, various hydroxyl groups, and the two primary amino groups (the N-terminal leucine (B10760876) amine and the vancosamine sugar amine). However, many synthetic efforts have focused on the selective modification of the vancosamine amino group due to its accessibility and the positive impact of such modifications on antibacterial activity.

The selective derivatization of the vancosamine nitrogen is often achieved due to its higher nucleophilicity compared to the N-terminal amino group of the peptide backbone. This inherent reactivity allows for regioselective reactions under controlled conditions. A number of N-substituted demethylvancomycin derivatives have been synthesized using this principle. nih.gov For instance, solid-phase synthesis has been employed to generate a library of twenty-five N-demethylvancomycin derivatives with modifications at the vancosamine position. nih.gov

These modifications often involve the introduction of bulky, hydrophobic substituents, which has been shown to increase antibacterial activity against vancomycin-resistant Enterococcus faecalis. nih.gov The regioselective introduction of these groups is typically achieved through reactions such as reductive amination or acylation, where the more reactive vancosamine amine preferentially attacks the electrophilic reagent.

For example, the synthesis of novel N-substituted demethylvancomycin derivatives has been achieved through a structure-based design approach. nih.gov This resulted in compounds with potent activity against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Table 2: Examples of Regioselective Modifications at the Vancosamine Nitrogen of N-Demethylvancomycin

Modification TypeReagents/ConditionsResulting Substituent
Reductive Amination Aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN)Alkyl or substituted alkyl groups
Acylation Acyl chlorides or activated estersAcyl groups
Solid-Phase Synthesis Resin-bound N-demethylvancomycin with various building blocksDiverse library of N-vancosaminyl derivatives

Molecular Mechanism of Action Studies

Elucidation of Target Interaction

The primary target of N-Demethylvancomycin is the acyl-D-Ala-D-Ala moiety of the lipid-linked peptidoglycan precursors. By binding to this target, the antibiotic effectively sequesters the substrate, making it unavailable for the enzymes responsible for cell wall construction.

N-Demethylvancomycin exhibits a high affinity for bacterial cell wall peptidoglycan precursors. Structurally, it differs from its parent compound, vancomycin (B549263), only by the absence of a methyl group on the N-terminal amino acid. nih.gov This seemingly minor modification has been shown to result in a higher affinity for the bacterial cell wall analog di-N-Ac-L-Lys-D-Ala-D-Ala compared to vancomycin. nih.gov The binding of N-Demethylvancomycin to these precursors is a critical first step in its antibacterial action. doseme-rx.com

The molecular architecture of N-Demethylvancomycin creates a rigid, basket-like structure that is highly specific for the D-Ala-D-Ala dipeptide sequence. This specificity is crucial for its mechanism of action. The binding pocket of the antibiotic forms a network of hydrogen bonds with the D-Ala-D-Ala terminus, effectively "capping" the end of the peptidoglycan precursor. This high degree of specificity ensures that the antibiotic primarily targets the bacterial cell wall synthesis pathway.

A comparative study has demonstrated that the antibiotic activities of N-Demethylvancomycin and its analogs against Staphylococcus aureus are roughly parallel to their affinities for the di-N-Ac-L-Lys-D-Ala-D-Ala analogue. nih.gov This underscores the direct relationship between target binding and antibacterial efficacy.

Compound Relative Affinity for di-N-Ac-L-Lys-D-Ala-D-Ala Relative Antibiotic Activity against S. aureus
N-Demethylvancomycin Higher than VancomycinMore potent than Vancomycin
Vancomycin StandardStandard
N-alkylated N-Demethylvancomycin ReducedReduced
N,N'-dialkylated N-Demethylvancomycin ReducedReduced

This table illustrates the correlation between binding affinity and antibiotic activity as described in the literature. nih.gov

Inhibition of Bacterial Cell Wall Synthesis Processes

By binding to the D-Ala-D-Ala termini of the peptidoglycan precursors, N-Demethylvancomycin physically obstructs the enzymes that catalyze the final steps of cell wall synthesis.

The primary mechanism of bacterial cell wall inhibition by N-Demethylvancomycin is the steric hindrance of the transpeptidation reaction. Transpeptidases, also known as penicillin-binding proteins (PBPs), are enzymes that catalyze the formation of peptide cross-links between adjacent peptidoglycan strands. nih.gov These cross-links are essential for the structural integrity and rigidity of the bacterial cell wall. By binding to the D-Ala-D-Ala substrate, N-Demethylvancomycin prevents the transpeptidase from accessing its target, thereby inhibiting the cross-linking process. doseme-rx.comnih.gov This leads to the formation of a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

While the primary mode of action for vancomycin-class glycopeptides is the inhibition of transpeptidation, some modified analogues, particularly lipoglycopeptides, have been shown to also inhibit transglycosylation. drugbank.com Transglycosylases are enzymes responsible for polymerizing the glycan chains of the peptidoglycan. drugbank.com However, for N-Demethylvancomycin, which is a direct analogue of vancomycin and not a lipoglycopeptide, the primary and well-established mechanism of action is the inhibition of transpeptidation. Any inhibition of transglycosylation is likely a secondary effect resulting from the binding to the lipid-linked precursor, rather than a direct inhibition of the transglycosylase enzyme itself.

Analysis of Hydrogen Bonding Networks in Target Recognition

The high-affinity binding of N-Demethylvancomycin to the D-Ala-D-Ala terminus is mediated by a complex network of hydrogen bonds. The conformation of the glycopeptide creates a binding pocket that is complementary to the shape and stereochemistry of the D-Ala-D-Ala dipeptide.

The core structure of N-Demethylvancomycin, like vancomycin, establishes a series of crucial hydrogen bonds with the peptide backbone of the D-Ala-D-Ala moiety. These interactions effectively anchor the antibiotic to its target. The absence of the N-terminal methyl group in N-Demethylvancomycin, as compared to vancomycin, is thought to subtly alter the conformation of the binding pocket, leading to an even more favorable interaction and thus a higher binding affinity. nih.gov This enhanced affinity contributes to its more potent antibiotic activity against certain bacteria. nih.gov

Comparative Analysis of N-Demethylation Impact on Target Affinity

The core mechanism of action for glycopeptide antibiotics like vancomycin and its analogue, N-demethylvancomycin, is the inhibition of bacterial cell wall synthesis. drugbank.com This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing peptidoglycan chain. drugbank.comnih.gov The structural difference between vancomycin and N-demethylvancomycin lies in the substitution at the N-terminal amino group of the peptide backbone; vancomycin has a methyl group, whereas N-demethylvancomycin has a hydrogen atom. nih.gov

This seemingly minor alteration has a significant impact on the molecule's affinity for its target. Research demonstrates that N-demethylvancomycin exhibits a higher binding affinity for the bacterial cell wall analogue, di-N-Ac-L-Lys-D-Ala-D-Ala, compared to vancomycin itself. nih.gov This enhanced affinity is directly correlated with more potent antibiotic activity against bacteria such as Staphylococcus aureus. nih.gov The primary interaction involves the formation of five crucial hydrogen bonds between the glycopeptide's rigid aglycon structure and the D-Ala-D-Ala dipeptide. nih.govresearchgate.net

Conversely, further modifications to the N-terminal amine of N-demethylvancomycin, such as N-alkylation or N,N'-dialkylation, lead to a reduction in both target affinity and antibiotic activity. nih.gov Studies have shown that as the length of the alkyl groups increases, the binding affinity and the potency of the glycopeptide derivative decrease. nih.gov This suggests that the presence of the unsubstituted amine in N-demethylvancomycin is optimal for forming a stable complex with the peptidoglycan precursor. While N-terminus alkylation is generally well-tolerated compared to other modifications, it does not improve upon the binding affinity observed with N-demethylvancomycin. nih.gov

Table 1: Comparative Binding Affinity of Vancomycin and N-Demethylvancomycin

Compound Modification Relative Affinity for di-N-Ac-L-Lys-D-Ala-D-Ala
Vancomycin N-methyl group on terminal amine Baseline
N-Demethylvancomycin Hydrogen on terminal amine Higher than Vancomycin nih.gov

| N-alkyl N-demethylvancomycins | Alkyl groups on terminal amine | Lower than N-Demethylvancomycin nih.gov |

This table illustrates the relative binding affinities based on published research findings.

Investigation of Ancillary Mechanisms for Derivatives

Beyond direct target binding, the effectiveness of glycopeptide antibiotics can be significantly enhanced by ancillary mechanisms, particularly in modified derivatives. These mechanisms include interactions with the bacterial membrane and the formation of antibiotic dimers, which collectively improve the drug's ability to find and bind to its target at the site of cell wall synthesis.

Bacterial Membrane Interaction and Disruption

While the primary target of the vancomycin family is the D-Ala-D-Ala terminus of lipid II, certain derivatives have been engineered to possess secondary mechanisms involving direct interaction with the bacterial cell membrane. nih.gov This is often achieved by introducing hydrophobic moieties, such as lipid chains, to the glycopeptide structure, creating lipoglycopeptides like telavancin (B1682011) and oritavancin (B1663774). nih.govnih.gov

These hydrophobic substitutions enable the antibiotic derivative to anchor into the bacterial membrane. nih.gov This anchoring serves two purposes. Firstly, it increases the local concentration of the antibiotic near the site of peptidoglycan synthesis, enhancing the likelihood of binding to lipid II. Secondly, for some derivatives, this interaction can disrupt the integrity of the bacterial membrane, leading to depolarization and increased permeability, which contributes to the bactericidal effect. nih.govresearchgate.net For example, telavancin's interaction with the membrane is dependent on its initial binding to lipid II, which then facilitates the disruption of membrane barrier function. nih.gov While N-demethylvancomycin itself is not a lipoglycopeptide, modifications at its peripheral sites could create derivatives with this dual-action capability, a strategy employed to combat resistant bacterial strains.

Role of Dimerization in Enhanced Binding Affinity

Dimerization is a critical, cooperative phenomenon for many glycopeptide antibiotics, including those in the vancomycin group. psu.edubuffalo.edu These antibiotics can form non-covalent, back-to-back dimers in solution. buffalo.edu This dimerization is believed to be physiologically significant and plays a crucial role in their mode of action. psu.edu

Structure Activity Relationship Sar Investigations

Correlation of Chemical Structure with Antibacterial Activity

N-demethylvancomycin is a naturally occurring analog of vancomycin (B549263), differing only by the absence of a methyl group on the N-terminal leucine (B10760876) residue. nih.govcapes.gov.br This seemingly minor modification has significant consequences for its biological activity. Studies have demonstrated that N-demethylvancomycin exhibits a higher binding affinity for the bacterial cell wall precursor analog, di-N-Ac-L-Lys-D-Ala-D-Ala, and consequently, more potent antibiotic activity against Staphylococcus aureus when compared to its parent compound, vancomycin. nih.govcapes.gov.br The antibiotic activities of N-demethylvancomycin and its derivatives generally parallel their affinities for this cell wall analog. nih.govcapes.gov.br

The fundamental mechanism of action for glycopeptides like N-demethylvancomycin involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis. daneshyari.com The emergence of resistance, particularly in enterococci, involves the mutation of this terminus to D-Ala-D-Lac, which reduces the binding affinity of the antibiotic by a factor of 1000 due to the loss of a crucial hydrogen bond. daneshyari.com

Impact of N-terminal Modifications on Binding and Biological Activity

The N-terminus of N-demethylvancomycin is a prime target for chemical modification to enhance its antibacterial properties. While the demethylation of vancomycin to N-demethylvancomycin is beneficial, further modifications at this site have yielded mixed results.

Systematic studies involving the reductive alkylation of N-demethylvancomycin to produce N-alkyl and N,N'-dialkyl derivatives have shown that these modifications generally lead to a reduction in both binding affinity and antibiotic activity. nih.gov The inhibitory effect becomes more pronounced with increasing length of the alkyl chains. nih.gov

However, more complex substitutions have proven to be a fruitful strategy. The rational design and synthesis of novel N-substituted demethylvancomycin derivatives, guided by a structure-based approach, have led to compounds with significantly enhanced potency, particularly against drug-resistant bacteria. nih.gov For instance, N-(6-phenylheptyl)demethylvancomycin was found to be more potent than both vancomycin and N-demethylvancomycin and demonstrated approximately 18-fold greater efficacy than vancomycin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

CompoundModificationActivity against MRSA (Compared to Vancomycin)Reference
N-demethylvancomycin H instead of CH3 at N-terminusMore potent nih.govcapes.gov.br
N-alkyl demethylvancomycins Addition of alkyl groups at N-terminusReduced potency nih.gov
N-(6-phenylheptyl)demethylvancomycin Addition of a 6-phenylheptyl group at N-terminus~18-fold more efficacious nih.gov

The N-terminal leucyl residue plays a critical role in the interaction of the antibiotic with its target. Researchers have synthesized and evaluated a series of vancomycin aglycon analogs bearing alternative N-terminal N-methyl-d-amino acids to probe the binding pocket. nih.gov The goal of these modifications was to determine if the introduction of hydrogen-bonding d-amino acids, such as d-serine (B559539) or d-threonine, could enhance the affinity for both the standard D-Ala-D-Ala ligand and the resistance-conferring D-Ala-D-Lac ligand. nih.gov These modifications at the N-terminus were expected to alter the binding pocket for the ligand. nih.gov

Influence of Vancosamine (B1196374) Substituents on Activity Profile

The vancosamine sugar moiety presents another opportunity for structural modification to improve antibacterial efficacy. Selective alkylation of the vancosamine amino group with various lipophilic substituents, both aliphatic and aromatic, has been explored. nih.gov These modifications have, in some cases, resulted in a two- to four-fold improvement in activity against certain strains of MRSA and Staphylococcus epidermidis. nih.gov This suggests that the addition of hydrophobic groups to the amino-disaccharide moieties can be a promising strategy for enhancing potency. daneshyari.com

Effects of Aglycone Core Alterations on Biological Potency

The heptapeptide (B1575542) aglycone core is the foundational structure responsible for binding to the bacterial cell wall precursors. The integrity of this core is paramount for antibacterial activity. Studies on aglycon derivatives of vancomycin and related glycopeptides have shown that compounds with a destroyed peptide core, such as des-(N-Me-D-Leu)-aglycon amides, are inactive against both glycopeptide-sensitive and -resistant bacteria. nih.gov This underscores the critical role of the intact peptide backbone in maintaining the necessary conformation for target recognition and binding.

Dimerization Propensity and its Relationship to Enhanced Biological Efficacy

A key strategy to overcome vancomycin resistance is to enhance the binding affinity to the altered D-Ala-D-Lac target. One effective approach has been the creation of covalently linked dimers of glycopeptide antibiotics. The design and synthesis of N-demethylvancomycin dimers using click chemistry have been reported to restore activity against vancomycin-resistant enterococci (VRE). daneshyari.com The enhanced efficacy of these dimers is attributed to the increased avidity for the target, effectively compensating for the reduced affinity of a single monomer.

Furthermore, the dimerization of vancomycin-class antibiotics can be mediated by divalent metal ions. Specifically, Zn(II) has been shown to interact with the N-terminal methylleucine of vancomycin, inducing the formation of a polymeric structure of dimers. researchgate.netresearchgate.net This metal-mediated polymerization can potentiate the antibiotic's activity.

Dimerization StrategyEffect on ActivityTarget OrganismReference
Covalent Linking (Click Chemistry) Restored activityVancomycin-Resistant Enterococci (VRE) daneshyari.com
Zn(II)-mediated Polymerization Potentiated activityBacteria susceptible to this mechanism researchgate.netresearchgate.net

Computational and Modeling Approaches in SAR

Computational and modeling techniques have become indispensable tools in the study of N-demethylvancomycin's SAR. Molecular modeling has been employed to guide the rational design of novel N-substituted derivatives by predicting their interaction with the target binding site. nih.gov Computer modeling has also been used to investigate the interactions of N-demethylvancomycin dimers with peptidoglycan, providing insights into the structural basis for their restored activity against VRE. daneshyari.com

Furthermore, molecular modeling, starting from X-ray crystal structures, has been used to visualize the proposed binding of N-terminally modified vancomycin analogs with their ligands, helping to understand how these modifications alter the binding pocket. nih.gov These computational approaches accelerate the drug discovery process by allowing for the in-silico screening of potential candidates and providing a deeper understanding of the molecular interactions that govern antibacterial potency.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions at an atomic level. For glycopeptide antibiotics like N-demethylvancomycin, MD simulations can provide insights into their conformational dynamics, binding to target sites, and the impact of structural modifications on their activity.

While specific MD simulation studies exclusively focused on N-demethylvancomycin hydrochloride are not extensively documented in publicly available research, the broader body of work on vancomycin and its analogues offers a strong basis for understanding its dynamic behavior. These simulations are crucial for elucidating the mechanisms of action and resistance. For instance, MD simulations have been instrumental in understanding the binding of vancomycin to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls. nih.govresearchgate.net These studies often analyze the stability of the complex, the number and nature of hydrogen bonds, and the free energy of binding. nih.gov

Simulations of vancomycin analogues have revealed the critical role of specific residues in substrate recognition and binding affinity. researchgate.net For example, modifications at the N-terminus, the very position that distinguishes N-demethylvancomycin from vancomycin (a hydrogen atom instead of a methyl group), can influence the conformational flexibility and interaction profile of the antibiotic. nih.gov The absence of the methyl group in N-demethylvancomycin could potentially alter the local hydrophobic interactions and the solvation shell, which in turn may affect its binding kinetics and affinity for its target.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-demethylvancomycin, molecular docking studies are pivotal in understanding its interaction with the bacterial cell wall precursor, peptidoglycan.

Research involving derivatives of N-demethylvancomycin has utilized molecular docking to elucidate their binding modes. In a study on novel N-substituted demethylvancomycin derivatives, molecular docking analysis was performed to investigate the binding interactions between an active compound and peptidoglycan. The results indicated the formation of several hydrogen bonds, some of which are similar to the binding mode of vancomycin itself. acs.org This suggests that the core scaffolding of N-demethylvancomycin is crucial for its primary binding mechanism.

The primary interaction for glycopeptides is the formation of a network of hydrogen bonds with the terminal D-Ala-D-Ala motif of the lipid II precursor. Docking studies can visualize and quantify these interactions, providing insights into the stability of the complex. The key difference in N-demethylvancomycin compared to vancomycin is the substitution of a methyl group with a hydrogen atom at the N-terminal amino group of the N-terminal residue. nih.gov Docking studies can help to understand how this subtle change might influence the binding affinity. The smaller hydrogen atom might allow for a slightly different orientation in the binding pocket or alter the electronic properties of the N-terminal amine, potentially impacting the strength of the hydrogen bonds.

A study on N-demethylvancomycin and its N-alkylated derivatives showed that N-demethylvancomycin has a higher affinity for the bacterial cell wall analogue di-N-Ac-L-Lys-D-Ala-D-Ala than vancomycin. nih.gov While this study did not explicitly report docking results, the affinity data strongly suggests a favorable binding interaction that could be further explored and rationalized through molecular docking simulations. The study also found that increasing the length of the N-alkyl groups on N-demethylvancomycin led to a decrease in both binding affinity and antibiotic activity, a structure-activity relationship that can be effectively modeled and explained through docking studies. nih.gov

CompoundTargetKey Interactions Noted in LiteratureImplication for N-Demethylvancomycin
N-substituted demethylvancomycin derivativesPeptidoglycanFormation of seven hydrogen bonds, with five being similar to vancomycin's binding mode. acs.orgThe core structure of N-demethylvancomycin is fundamental for its binding mechanism.
N-demethylvancomycindi-N-Ac-L-Lys-D-Ala-D-AlaHigher affinity than vancomycin. nih.govThe N-demethyl modification likely enhances binding affinity.
N-alkylated N-demethylvancomycinsdi-N-Ac-L-Lys-D-Ala-D-AlaLonger alkyl chains decrease affinity and activity. nih.govSteric hindrance or altered hydrophobicity at the N-terminus can negatively impact binding.

Predictive Modeling for Bioactivity and Binding Constants

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. These models are valuable in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the structural features that are important for bioactivity.

While specific QSAR models developed exclusively for N-demethylvancomycin hydrochloride are not widely reported in the literature, the principles of QSAR are highly applicable to this class of antibiotics. A key study on N-demethylvancomycin and its derivatives provides a clear basis for such modeling. It was found that N-demethylvancomycin exhibits more potent antibiotic activity against Staphylococcus aureus and a higher affinity for the bacterial cell wall analogue di-N-Ac-L-Lys-D-Ala-D-Ala compared to vancomycin. nih.gov Furthermore, the study established a direct relationship between the length of N-alkyl chains on N-demethylvancomycin and a decrease in antibiotic activity and binding affinity. nih.gov

This dataset could be used to develop a QSAR model where the descriptors could include:

Topological descriptors: To quantify the size and branching of the N-alkyl substituents.

Electronic descriptors: To capture the electronic effects of the substituents on the N-terminal amine.

Hydrophobic descriptors: Such as the partition coefficient (logP), to model the influence of lipophilicity on activity.

A hypothetical QSAR equation based on the findings might take the form:

Bioactivity = c0 + c1(Descriptor for N-substituent size) + c2(Descriptor for electronic effects) + ...

Where the coefficient c1 would likely be negative, reflecting the observed decrease in activity with larger alkyl groups.

The development of robust QSAR models relies on a diverse set of compounds with well-defined biological data. The systematic synthesis and evaluation of a broader range of N-demethylvancomycin derivatives would be necessary to build a predictive model with high statistical significance. Such a model could then be used to predict the bioactivity of yet-to-be-synthesized derivatives, thereby guiding the design of more potent antibiotics.

Compound SeriesObserved TrendPotential QSAR DescriptorsPredicted Impact on Model
N-demethylvancomycin vs. VancomycinN-demethylvancomycin has higher activity and affinity. nih.govMolecular weight, presence/absence of N-methyl group (indicator variable).The absence of the N-methyl group would correlate with increased activity.
N-alkyl and N,N'-dialkyl N-demethylvancomycinsLonger alkyl groups decrease activity and affinity. nih.govCarbon number of the alkyl chain, steric parameters (e.g., molar refractivity).A negative correlation between the size of the alkyl group and bioactivity.

Mechanisms of Bacterial Resistance and Overcoming Strategies

Characterization of Bacterial Resistance Mechanisms to Glycopeptides

Bacteria have evolved sophisticated strategies to resist the effects of glycopeptide antibiotics. These mechanisms primarily involve alterations to the drug's target, the bacterial cell wall, thereby preventing the antibiotic from inhibiting peptidoglycan synthesis.

The primary mechanism of high-level glycopeptide resistance involves a fundamental change in the bacterial cell wall synthesis pathway. nih.gov Vancomycin (B549263) and its analogs function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which are essential building blocks for the bacterial cell wall. nih.govdoseme-rx.com This binding event physically obstructs the enzymes responsible for cross-linking the peptidoglycan strands, ultimately compromising cell wall integrity and leading to bacterial death. doseme-rx.comyoutube.com

Resistant bacteria, particularly vancomycin-resistant enterococci (VRE), have acquired genes that enable them to produce alternative peptidoglycan precursors. respiratory-therapy.com The most significant alteration is the replacement of the terminal D-Ala residue with either D-lactate (D-Lac) or D-serine (B559539) (D-Ser). nih.govmdpi.comresearchgate.net This results in precursors ending in D-Ala-D-Lac or D-Ala-D-Ser. nih.govmdpi.com The synthesis of these modified precursors is a complex, enzyme-mediated process. For instance, the production of D-Ala-D-Lac is catalyzed by a set of enzymes encoded by the van gene clusters. nih.govoup.com

The substitution of the terminal D-alanine with D-lactate is particularly effective because it involves replacing an amide bond with an ester bond. This single atomic change eliminates a critical hydrogen bond that would normally form between the glycopeptide and the D-Ala-D-Ala target. wikipedia.org The loss of this interaction dramatically reduces the binding affinity of vancomycin for its target by as much as 1,000-fold. mdpi.comnih.govyoutube.com

Similarly, the replacement of D-Ala with D-Ser introduces steric hindrance that also weakens the interaction with the glycopeptide antibiotic. wikipedia.org This change from D-Ala-D-Ala to D-Ala-D-Ser results in an approximate 7-fold decrease in glycopeptide binding affinity. mdpi.comnih.gov This reduced affinity means that the antibiotic can no longer effectively bind to and sequester the peptidoglycan precursors, allowing cell wall synthesis to proceed even in the presence of the drug. youtube.com

A different resistance strategy is observed in vancomycin-intermediate Staphylococcus aureus (VISA) strains. wikipedia.org Instead of altering the drug target, these bacteria develop an abnormally thick cell wall. mdpi.comnih.govoup.comnih.gov This thickened wall is rich in D-Ala-D-Ala residues, which act as "decoy" targets. mdpi.com

The mechanism functions as a sequestration barrier; vancomycin molecules are trapped within the outer layers of the thickened peptidoglycan, preventing them from penetrating through to their site of action at the cell membrane where new cell wall synthesis occurs. mdpi.comnih.gov This trapping mechanism effectively reduces the concentration of the antibiotic at the crucial site, leading to an intermediate level of resistance. mdpi.comnih.gov Studies have shown a high correlation between the thickness of the cell wall and the minimum inhibitory concentration (MIC) of vancomycin. nih.govnih.gov Furthermore, this thickened cell wall phenotype is often associated with reduced autolysis and decreased peptidoglycan cross-linking. mdpi.comfrontiersin.org

The genetic basis for the production of altered cell wall precursors lies within mobile genetic elements known as van operons. youtube.com These operons contain a cluster of genes that work in concert to produce the resistant D-Ala-D-Lac or D-Ala-D-Ser precursors and eliminate the susceptible D-Ala-D-Ala precursors. mdpi.comoup.com

Several distinct van operon types have been identified, each conferring a different resistance profile: mdpi.comnih.gov

VanA: This is the most common type and confers high-level, inducible resistance to both vancomycin and teicoplanin. mdpi.comwho.int The operon includes key genes like VanH (a dehydrogenase that produces D-Lac), VanA (a ligase that synthesizes D-Ala-D-Lac), and VanX (a dipeptidase that hydrolyzes any remaining D-Ala-D-Ala). nih.govmdpi.comoup.com

VanB: This operon type confers inducible resistance to vancomycin but susceptibility to teicoplanin. mdpi.comnih.gov Its genetic organization is similar to VanA, but its regulatory system is not activated by teicoplanin. mdpi.com

VanC: This operon is intrinsic to species like Enterococcus gallinarum and Enterococcus casseliflavus and confers low-level, constitutive resistance to vancomycin. nih.govnih.gov It directs the synthesis of D-Ala-D-Ser precursors. nih.govnih.gov

VanD: This type results in moderate-level, constitutive resistance to both vancomycin and teicoplanin. nih.govnih.gov A key feature is a mutation in the chromosomal D-Ala-D-Ala ligase, making the bacteria dependent on the van resistance pathway for survival. nih.gov

VanE, VanG, VanL, VanN: These operons also mediate resistance through the synthesis of D-Ala-D-Ser, generally resulting in lower levels of vancomycin resistance. nih.govnih.govnih.gov

Table 1: Characteristics of Major Van Operon Types

Operon Type Precursor Produced Resistance Level (Vancomycin) Resistance Level (Teicoplanin) Expression Key Genes
VanA D-Ala-D-Lac High High Inducible VanH, VanA, VanX, VanY, VanS, VanR
VanB D-Ala-D-Lac Variable (Low to High) Susceptible Inducible VanH, VanB, VanX, VanY, VanS, VanR
VanC D-Ala-D-Ser Low Susceptible Constitutive VanC, VanXYc, VanT
VanD D-Ala-D-Lac Moderate Moderate Constitutive VanH, VanD, VanX, VanY, VanS, VanR
VanE D-Ala-D-Ser Low Susceptible Constitutive VanE, VanXYe, VanTe
VanG D-Ala-D-Ser Low to Moderate Susceptible Inducible VanG, VanXYg, VanT, VanSg, VanRg

Rational Design of N-Demethylvancomycin Derivatives to Overcome Resistance

The detailed understanding of resistance mechanisms provides a roadmap for the rational design of new glycopeptide derivatives. Modifications to the core N-demethylvancomycin structure aim to circumvent these bacterial defenses.

To combat resistance, chemists are modifying the glycopeptide scaffold at various positions, including the N-terminus, the C-terminus, and the sugar moieties. mdpi.com For N-demethylvancomycin, these strategies are aimed at restoring binding to altered targets or introducing novel mechanisms of action.

One successful strategy involves the introduction of hydrophobic groups to the glycopeptide structure. nih.gov For example, adding lipophilic side chains can enhance the molecule's ability to anchor to the bacterial cell membrane. jst.go.jpnih.gov This increases the effective concentration of the drug near the site of cell wall synthesis and can introduce a secondary mechanism of membrane disruption, contributing to antibacterial activity even when binding to the traditional D-Ala-D-Lac target is weak. nih.govnih.gov

Another key approach is the modification of the C-terminus. nih.gov Attaching positively charged groups or other moieties can improve interactions with the bacterial membrane or help re-establish binding affinity to the modified D-Ala-D-Lac precursors. nih.gov Research has shown that novel demethylvancomycin derivatives with specific C-terminal modifications exhibit significant antibacterial activity against resistant strains like Clostridium difficile. jst.go.jp

Furthermore, efforts are focused on re-engineering the binding pocket of the glycopeptide to accommodate the D-Ala-D-Lac terminus. This can involve subtle changes to the peptide backbone to allow for the formation of new hydrogen bonds with the ester linkage in the resistant precursor, thereby overcoming the primary resistance mechanism in VRE. nih.gov The development of such derivatives represents a critical path forward in the fight against multidrug-resistant pathogens like VRE and MRSA. mdpi.comnih.gov

Future Research Directions in N Demethylvancomycin Hydrochloride Derivatives

Continued Development of Novel Glycopeptide Analogues

The chemical scaffold of N-demethylvancomycin offers several sites for modification, providing a fertile ground for the creation of novel analogues with enhanced properties. nih.gov Future research will undoubtedly focus on the strategic derivatization of this core structure to improve its antibacterial potency, broaden its spectrum of activity, and enhance its pharmacokinetic profile.

One promising avenue is the synthesis of N-substituted derivatives. Research has already demonstrated that the introduction of specific alkyl or arylalkyl groups at the N-terminus of N-demethylvancomycin can significantly boost its antibacterial activity against both susceptible and resistant strains. nih.gov For instance, N-(6-phenylheptyl)demethylvancomycin was found to be more potent than both vancomycin (B549263) and the parent N-demethylvancomycin. nih.gov Further exploration of a diverse range of substituents at this position, guided by structure-activity relationship (SAR) studies, is a key future direction.

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of N-demethylvancomycin derivatives, allowing for the efficient exploration of chemical diversity. nih.gov This high-throughput approach can accelerate the identification of lead compounds with desirable attributes. Future efforts will likely leverage this technology to synthesize and screen a vast array of analogues with modifications at various positions, including the vancosamine (B1196374) sugar and the peptide backbone.

Derivative TypeModification StrategyKey Findings
N-Substituted AnaloguesReductive alkylation of the N-terminal amino group.Introduction of specific hydrophobic groups can enhance antibacterial activity against MRSA and VRE. nih.govnih.gov
Vancosamine ModificationsAttachment of bulky hydrophobic substituents.Increased activity against vancomycin-resistant Enterococcus faecalis (VRE). nih.gov
Dimeric DerivativesLinking two N-demethylvancomycin molecules.Potential for increased binding affinity to the target site.

This table summarizes key findings from research on novel glycopeptide analogues based on N-demethylvancomycin and related compounds.

Exploration of Unconventional Mechanisms of Action

A critical strategy to combat antibiotic resistance is the development of drugs that operate via novel or multiple mechanisms of action. While the primary mechanism of glycopeptides involves the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, future research on N-demethylvancomycin derivatives will increasingly focus on incorporating additional modes of attack. researchgate.netnih.govdoseme-rx.com

One such unconventional mechanism is the disruption of the bacterial cell membrane. The introduction of lipophilic moieties to the glycopeptide scaffold can enable the resulting analogues to interact with and permeabilize the bacterial membrane, leading to cell death. acs.orgresearchgate.net This dual-action approach, combining cell wall inhibition with membrane disruption, can be highly effective against resistant pathogens and may slow the development of future resistance.

Another innovative strategy involves designing derivatives that can inhibit other essential bacterial enzymes. For example, vancomycin analogues have been developed that chelate zinc ions and inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. nih.gov This approach could lead to the development of N-demethylvancomycin-based combination therapies that resensitize resistant bacteria to existing antibiotics.

Addressing Emerging and Persistent Bacterial Resistance Patterns

The clinical utility of vancomycin is threatened by the emergence of resistant strains, most notably vancomycin-resistant Enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.govnih.gov A primary focus of future research on N-demethylvancomycin derivatives is to develop compounds that are active against these challenging pathogens.

The molecular basis of vancomycin resistance often involves the alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser, which significantly reduces the binding affinity of vancomycin. researchgate.netnih.gov Researchers are actively designing N-demethylvancomycin analogues with modified structures that can effectively bind to these altered targets. This may involve creating a more flexible binding pocket or introducing new interaction points.

Furthermore, the development of derivatives that can overcome the resistance mechanisms employed by vancomycin-intermediate S. aureus (VISA), which involves a thickened cell wall, is a critical area of investigation. Lipophilic N-demethylvancomycin analogues that can better penetrate this thickened peptidoglycan layer are of particular interest.

Resistant PathogenResistance MechanismStrategy for N-Demethylvancomycin Derivatives
Vancomycin-Resistant Enterococci (VRE)Alteration of peptidoglycan precursor to D-Ala-D-Lac. nih.govDesign analogues with enhanced binding to D-Ala-D-Lac. nih.gov
Vancomycin-Resistant Staphylococcus aureus (VRSA)Acquisition of vanA gene cluster leading to D-Ala-D-Lac. nih.govDevelop derivatives that are not affected by this target modification.
Vancomycin-Intermediate S. aureus (VISA)Thickened cell wall with increased D-Ala-D-Ala residues. nih.govCreate lipophilic analogues with improved cell wall penetration.

This table outlines strategies to address key bacterial resistance patterns with novel N-demethylvancomycin derivatives.

Advanced Computational Design and Predictive Modeling for Enhanced Biological Properties

The integration of advanced computational tools is set to revolutionize the discovery and development of novel N-demethylvancomycin derivatives. In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between glycopeptide analogues and their bacterial targets. nih.govnih.govnih.gov These computational approaches allow for the rational design of new derivatives with predicted improvements in binding affinity and specificity. researchgate.net

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, will play an increasingly important role in forecasting the biological properties of virtual compounds before their synthesis. nih.gov By analyzing the relationships between the chemical structures of N-demethylvancomycin analogues and their observed antibacterial activities, researchers can develop models that predict the potency of new, unsynthesized derivatives. This in silico screening can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates.

Future research will likely see the development of more sophisticated and accurate predictive models that incorporate a wider range of molecular descriptors and leverage machine learning algorithms. These advanced computational tools will be indispensable for navigating the vast chemical space of possible N-demethylvancomycin derivatives and for identifying those with the highest potential for clinical success.

Exploitation of Diverse Biosynthetic Pathways for Structural Novelty

The natural biosynthetic pathway of N-demethylvancomycin, produced by the actinomycete Nocardia orientalis, offers a rich platform for generating structural diversity. rsc.orgcymitquimica.com Future research will focus on harnessing and manipulating these biosynthetic pathways to create novel glycopeptide analogues that are not easily accessible through chemical synthesis. nih.gov

Genetic manipulation of the producing organism is a powerful strategy for altering the structure of the final product. nih.govresearchgate.netmdpi.com Techniques such as gene knockout, gene overexpression, and the introduction of genes from other glycopeptide biosynthetic pathways can lead to the production of new N-demethylvancomycin derivatives with altered glycosylation patterns, different amino acid compositions, or modified cross-linking. researchgate.netnih.govgenome.jp

Combinatorial biosynthesis, which involves the targeted recombination of biosynthetic genes from different pathways, holds immense promise for the creation of a vast library of novel glycopeptides. nih.govresearchgate.net By swapping domains of the non-ribosomal peptide synthetases (NRPSs) that assemble the peptide core, or by introducing different glycosyltransferases, researchers can generate a wide array of structurally unique N-demethylvancomycin analogues. frontiersin.org Furthermore, mutasynthesis, which involves feeding synthetic, unnatural precursors to a mutant strain blocked in the biosynthesis of a natural precursor, can be used to incorporate novel building blocks into the glycopeptide structure. rsc.orgresearchgate.net These bioengineering approaches will be instrumental in exploring new chemical space and discovering the next generation of glycopeptide antibiotics.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying N-Demethylvancomycin hydrochloride in complex biological matrices?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection (280 nm). Prepare a mobile phase of acetonitrile and phosphate buffer (pH 6.0–7.0) in gradient elution mode. Dissolve samples in mobile phase A (e.g., 10 mg/mL) and filter through a 0.22 µm membrane. Compare retention times and peak areas against reference standards, ensuring vancomycin B content is ≥86.0% and impurities are ≤4.0% . Validate specificity using spiked matrices (e.g., serum or fermentation broth) to confirm absence of co-eluting peaks.

Q. How does N-Demethylvancomycin hydrochloride exert its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

  • Methodological Answer : Its mechanism involves binding to the D-Ala-D-Ala termini of lipid II, inhibiting peptidoglycan cross-linking in bacterial cell walls. To confirm activity, perform broth microdilution assays per CLSI guidelines (M07-A10), using cation-adjusted Mueller-Hinton broth. Test against MRSA isolates with vancomycin MICs ≥2 µg/mL. Compare time-kill kinetics with vancomycin at 0.5–4× MIC over 24 hours to assess bactericidal vs. bacteriostatic effects .

Q. What are the critical parameters for initial purification of N-Demethylvancomycin hydrochloride from fermentation broths?

  • Methodological Answer : Macroporous adsorption resins (e.g., DA-201 or XAD-16) are effective. Adjust fermentation broth pH to 4.5–5.0 to enhance adsorption. Use dynamic adsorption capacity tests (e.g., 10 BV/h flow rate) and elute with 70% ethanol in 0.1 M HCl. Monitor purity via HPLC and optimize resin regeneration (e.g., NaOH washes) to maintain >90% recovery over 10 cycles .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the comparative efficacy of N-Demethylvancomycin hydrochloride versus vancomycin against glycopeptide-resistant strains?

  • Methodological Answer : Conduct in vitro susceptibility testing using agar dilution (CLSI M100-S25) against vanA- and vanB-positive enterococci. Include control strains (ATCC 29212 for vancomycin susceptibility). For in vivo models, use neutropenic murine thigh infections with dose-ranging studies (e.g., 10–100 mg/kg subcutaneously). Measure bacterial load reduction (log10 CFU/g) and compare pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC) between compounds .

Q. What methodological considerations are essential for analyzing potential degradation products of N-Demethylvancomycin hydrochloride under varying storage conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 0.1 M HCl/NaOH (40°C, 24 hours).
  • Oxidative stress : Treat with 3% H2O2 (25°C, 8 hours).
  • Photolysis : Expose to UV light (254 nm, 48 hours).
    Analyze using LC-MS/MS with a C18 column and 0.1% formic acid/acetonitrile gradient. Identify major degradation products (e.g., aglycone or demethylated derivatives) and assess stability-indicating method validity per ICH Q2(R1) .

Q. How should investigators optimize fermentation conditions to enhance N-Demethylvancomycin hydrochloride yield while minimizing byproduct formation?

  • Methodological Answer : Use response surface methodology (RSM) to optimize parameters:

  • Carbon/nitrogen sources : Test glucose (20–40 g/L) and soybean meal (10–30 g/L).
  • pH control : Maintain 6.5–7.0 with automated NaOH/HCl addition.
  • Dissolved oxygen : Keep >30% saturation via agitation (300–500 rpm).
    Quantify yield via HPLC and byproducts (e.g., N-demethylated analogs) using LC-MS. Validate scalability in 10 L bioreactors with fed-batch strategies .

Data Contradictions and Resolution Strategies

  • vs. Clinical Data : While reports activity against Staphylococci, clinical isolates may show reduced susceptibility. Resolve by performing population analysis profiling (PAP) to detect heteroresistance. Use Etest® strips on Mueller-Hinton agar + 5% blood to identify subpopulations with elevated MICs .
  • Purification Efficiency : reports >90% recovery with macroporous resins, but industrial-scale processes may vary. Validate with pilot-scale columns (e.g., 50 L resin volume) and assess resin fouling via FT-IR analysis of used resins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.